1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
Description
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Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-7-6-18-12-17(4-5-22(18)27)23(28-8-10-32-11-9-28)16-25-24(29)26-19-13-20(30-2)15-21(14-19)31-3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDKMJZTOLXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure that includes a dimethoxyphenyl group and an indolin-5-yl moiety. This compound is categorized as a urea derivative and has been investigated for its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. These interactions can lead to either inhibition or activation of these targets, resulting in diverse biological effects. The specific pathways involved depend on the target and the context of use.
Enzyme Inhibition
Research indicates that 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea exhibits promising enzyme inhibition properties. This makes it a candidate for further studies in drug development aimed at treating diseases associated with enzyme dysregulation.
Pharmacological Properties
The compound has shown potential pharmacological properties that could be beneficial in treating various diseases. For instance, it may act as an anti-cancer agent by inhibiting tumor growth through specific molecular interactions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes linked to disease processes | |
| Anti-cancer Potential | Demonstrates ability to inhibit tumor growth | |
| Interaction with Receptors | Modulates receptor activity affecting cellular responses |
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited a key enzyme involved in cancer cell proliferation. This suggests its potential utility in cancer therapeutics.
Case Study 2: Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's ability to modulate certain receptors associated with neurological functions. This could indicate its potential use in treating neurological disorders.
Synthesis and Production
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves the reaction of 3,5-dimethoxyaniline with isocyanate derivatives under controlled conditions. The process requires careful monitoring to ensure high purity and yield.
Preparation Methods
Synthesis of 3,5-Dimethoxyphenylurea Derivatives
The 3,5-dimethoxyphenyl group is typically introduced via nucleophilic substitution or urea-forming reactions. A catalyst-free method using potassium isocyanate (KOCN) in aqueous media enables efficient urea synthesis from 3,5-dimethoxyaniline. For example, reacting 3,5-dimethoxyaniline with KOCN in water at 25°C for 12 hours yields N-(3,5-dimethoxyphenyl)urea with 85% purity after extraction. This approach avoids toxic phosgene derivatives, aligning with green chemistry principles.
Preparation of 2-(1-Methylindolin-5-yl)-2-morpholinoethylamine
The morpholinoethyl-indoline segment is synthesized through sequential alkylation and reductive amination:
- Indoline Functionalization : 1-Methylindolin-5-yl bromide undergoes nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 60°C, forming 2-morpholino-1-(1-methylindolin-5-yl)ethane.
- Amination : The intermediate is treated with sodium azide and triphenylphosphine, followed by Staudinger reduction to yield 2-(1-methylindolin-5-yl)-2-morpholinoethylamine.
Optimization Note : Using anhydrous THF and controlled temperature (60–65°C) minimizes byproducts such as N-alkylated morpholine.
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
Traditional methods employ 3,5-dimethoxyphenyl isocyanate, synthesized by treating 3,5-dimethoxyaniline with triphosgene in dichloromethane. Subsequent reaction with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine at 0°C yields the target urea with 72% efficiency. However, this route requires stringent moisture control due to isocyanate sensitivity.
Potassium Isocyanate-Based Single-Pot Synthesis
Adapting Tiwari et al.’s methodology, a one-pot reaction combines 3,5-dimethoxyaniline, 2-(1-methylindolin-5-yl)-2-morpholinoethylamine, and KOCN in water at pH 7.5. After 24 hours at 30°C, the product precipitates with 68% yield and >95% purity. This method eliminates organic solvents but requires precise stoichiometry to avoid diurea byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but reduce selectivity due to solvation effects. Conversely, aqueous systems improve regioselectivity but necessitate longer reaction times.
| Parameter | KOCN Method | Isocyanate Method |
|---|---|---|
| Solvent | Water | Dichloromethane |
| Temperature (°C) | 30 | 0 → 25 |
| Yield (%) | 68 | 72 |
| Purity (%) | >95 | 89 |
Catalytic Enhancements
While most methods avoid catalysts, adding 5 mol% of 4-dimethylaminopyridine (DMAP) accelerates urea formation in dichloromethane, achieving 80% yield within 6 hours. However, catalyst removal complicates purification.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 minutes.
Challenges and Limitations
- Steric Hindrance : The disubstituted ethyl bridge slows urea formation, necessitating excess amine or prolonged reaction times.
- Indoline Oxidation : The indoline moiety is prone to oxidation during synthesis, requiring inert atmospheres.
- Scale-Up Issues : Aqueous methods face solubility challenges at >100 g scale, prompting switch to tert-butanol/water mixtures.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the 3,5-dimethoxyphenylurea and 1-methylindolin-5-yl-morpholinoethyl moieties. Critical steps include:
- Coupling Reactions : Use of isocyanate intermediates (e.g., 3,5-dimethoxyphenyl isocyanate) reacting with amine-containing morpholinoethyl-indolinyl precursors under inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis .
- Optimization : Solvent selection (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and catalysts (e.g., triethylamine) to enhance yields. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which characterization techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the connectivity of the urea backbone, dimethoxyphenyl, and morpholinoethyl groups by analyzing chemical shifts and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks, as demonstrated in structurally related dimethoxyphenyl compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in dihedral angles or unit-cell parameters can arise from polymorphism or solvent inclusion. Strategies include:
- SHELX Refinement : Use SHELXL for high-resolution data to refine atomic displacement parameters and validate hydrogen-bonding interactions .
- Cross-Validation : Compare X-ray results with computational models (e.g., DFT-optimized geometries) and spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies optimize reaction conditions to improve yield and purity?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example, acetonitrile improves urea bond formation compared to THF due to higher polarity .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling, reducing side products .
Q. How to design structure-activity relationship (SAR) studies for biological activity optimization?
- Scaffold Modification : Replace the 3,5-dimethoxyphenyl group with halogenated or bulkier substituents to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the morpholinoethyl group with piperidine or thiomorpholine to evaluate pharmacokinetic improvements (e.g., solubility, metabolic stability) .
- In Vitro Assays : Test analogs against kinase panels or cellular models (e.g., cancer cell lines) to correlate structural changes with IC values .
Q. What in silico methods predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or VEGFR), focusing on hydrogen bonds between the urea moiety and ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrophobic interactions with the dimethoxyphenyl group) .
Q. How to address discrepancies in biological assay data across studies?
- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and controls. For example, variations in IC values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers, adjusting for batch effects .
Methodological Notes
- Crystallography : For novel polymorphs, deposit CIF files in the Cambridge Structural Database (CSD) and validate using checkCIF .
- Synthetic Reproducibility : Document all reaction parameters (e.g., ramp rates, stirring speed) in electronic lab notebooks (ELNs) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
